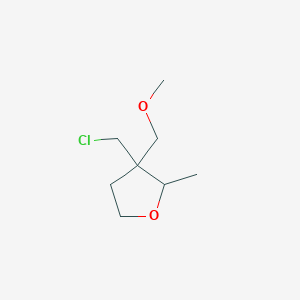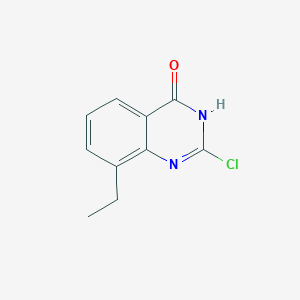
3-(4-Chlorophenyl)prop-2-yne-1-sulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Chlorophenyl)prop-2-yne-1-sulfonyl chloride is an organic compound with the molecular formula C₉H₆Cl₂O₂S. It is a sulfonyl chloride derivative, characterized by the presence of a 4-chlorophenyl group attached to a prop-2-yne backbone, which is further connected to a sulfonyl chloride group. This compound is primarily used in research and development within the fields of organic chemistry and pharmaceuticals .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorophenyl)prop-2-yne-1-sulfonyl chloride typically involves the reaction of 4-chlorophenylacetylene with sulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the sulfonyl chloride group. The reaction is conducted at low temperatures to prevent decomposition and to ensure high yield .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure consistency and purity of the final product. The use of advanced purification techniques such as recrystallization and chromatography is common to achieve the desired quality .
Analyse Chemischer Reaktionen
Types of Reactions
3-(4-Chlorophenyl)prop-2-yne-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.
Addition Reactions: The alkyne group can undergo addition reactions with various reagents, leading to the formation of different products.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Catalysts: Catalysts such as palladium or platinum are often used in addition reactions involving the alkyne group.
Oxidizing and Reducing Agents: Agents like potassium permanganate (oxidizing) and lithium aluminum hydride (reducing) are used to modify the compound.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield sulfonamide derivatives, while addition reactions with hydrogen can produce alkanes .
Wissenschaftliche Forschungsanwendungen
3-(4-Chlorophenyl)prop-2-yne-1-sulfonyl chloride has a wide range of applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds.
Pharmaceuticals: The compound is explored for its potential use in drug development, particularly in the synthesis of sulfonamide-based drugs.
Material Science: It is used in the development of new materials with specific properties.
Biological Studies: The compound is studied for its potential biological activities and interactions with biomolecules.
Wirkmechanismus
The mechanism of action of 3-(4-Chlorophenyl)prop-2-yne-1-sulfonyl chloride involves its reactivity with nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive and can form covalent bonds with various nucleophiles, leading to the formation of new compounds. The alkyne group can participate in addition reactions, further expanding its reactivity profile .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(4-Bromophenyl)prop-2-yne-1-sulfonyl chloride: Similar structure but with a bromine atom instead of chlorine.
3-(4-Methylphenyl)prop-2-yne-1-sulfonyl chloride: Contains a methyl group instead of chlorine.
3-(4-Nitrophenyl)prop-2-yne-1-sulfonyl chloride: Contains a nitro group instead of chlorine.
Uniqueness
The uniqueness of 3-(4-Chlorophenyl)prop-2-yne-1-sulfonyl chloride lies in its specific reactivity due to the presence of the 4-chlorophenyl group. This group influences the compound’s electronic properties, making it suitable for specific reactions and applications that other similar compounds may not be able to achieve .
Eigenschaften
Molekularformel |
C9H6Cl2O2S |
|---|---|
Molekulargewicht |
249.11 g/mol |
IUPAC-Name |
3-(4-chlorophenyl)prop-2-yne-1-sulfonyl chloride |
InChI |
InChI=1S/C9H6Cl2O2S/c10-9-5-3-8(4-6-9)2-1-7-14(11,12)13/h3-6H,7H2 |
InChI-Schlüssel |
HZRZVTYXUAXMMF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C#CCS(=O)(=O)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


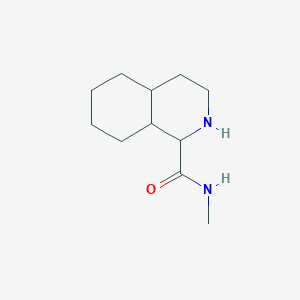
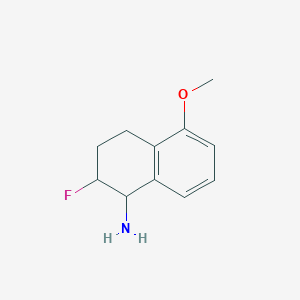
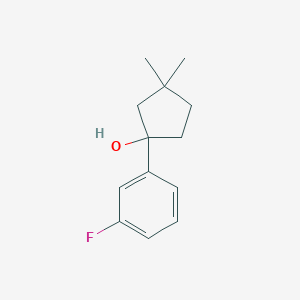

![(1R,2S,6R,7S)-4Lambda6-thia-9-azatricyclo[5.3.0.0,2,6]decane-4,4-dione](/img/structure/B13204056.png)

![2-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}-4-methyl-1,3-oxazole-5-carboxylic acid](/img/structure/B13204058.png)

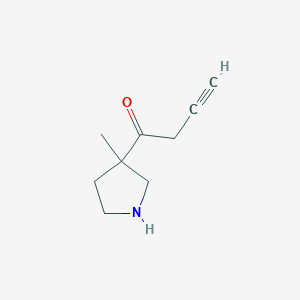

![5-{[(Benzyloxy)carbonyl]amino}-3-(ethoxymethyl)pentanoic acid](/img/structure/B13204074.png)
![Spiro[adamantane-2,2'-oxirane]-3'-carbonitrile](/img/structure/B13204078.png)
